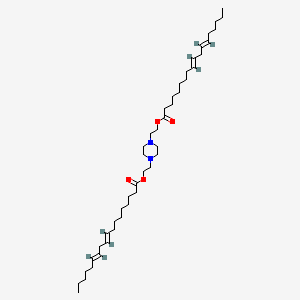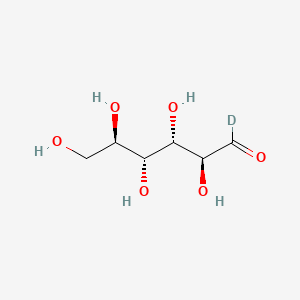
D-(+)-Glucono-1,5-lactone-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Glucono-1,5-lactone-d2 is a deuterated form of D-(+)-Glucono-1,5-lactone, a compound widely used in various scientific and industrial applications. This compound is a lactone, which is a cyclic ester derived from gluconic acid. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it particularly useful in research involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Glucono-1,5-lactone-d2 typically involves the oxidation of D-glucose. The reaction conditions often include the use of deuterated reagents to ensure the incorporation of deuterium atoms. One common method involves the use of deuterated water (D2O) in the presence of a suitable catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled oxidation of D-glucose in a deuterated environment, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
D-(+)-Glucono-1,5-lactone-d2 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to gluconic acid.
Reduction: It can be reduced back to D-glucose.
Hydrolysis: In aqueous solutions, it hydrolyzes to form gluconic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine water.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.
Major Products
Oxidation: The major product is gluconic acid.
Reduction: The major product is D-glucose.
Hydrolysis: The major product is gluconic acid.
Scientific Research Applications
D-(+)-Glucono-1,5-lactone-d2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways involving glucose metabolism.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the food industry as a coagulant, acidifier, and preservative.
Mechanism of Action
The mechanism of action of D-(+)-Glucono-1,5-lactone-d2 involves its conversion to gluconic acid through hydrolysis. This conversion is facilitated by the presence of water, and the resulting gluconic acid can participate in various biochemical pathways. The deuterium atoms in the compound allow for precise tracking of its metabolic fate, providing valuable insights into glucose metabolism and related processes.
Comparison with Similar Compounds
Similar Compounds
D-(+)-Glucono-1,5-lactone: The non-deuterated form of the compound.
Gluconic acid: The hydrolysis product of D-(+)-Glucono-1,5-lactone.
D-Glucose: The starting material for the synthesis of D-(+)-Glucono-1,5-lactone-d2.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which makes it particularly valuable in isotopic labeling studies. This allows researchers to trace the compound’s metabolic pathways with high precision, providing insights that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i1D2 |
InChI Key |
PHOQVHQSTUBQQK-KIIDWNAKSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)





![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)



![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

